Cuspin-1 is classified as a small organic compound with a specific molecular structure that allows it to interact with biological systems effectively. It is sourced from synthetic routes designed to produce compounds that can modulate protein expression in neurological contexts. The compound is commercially available from various suppliers, including Sigma-Aldrich and Bertin Bioreagent, which provide detailed specifications and safety information for research applications.
The synthesis of Cuspin-1 typically involves several key steps:
Optimizing reaction conditions such as temperature, pressure, and reaction time is essential for maximizing yield and purity during synthesis. Industrial approaches may utilize continuous flow reactors to enhance efficiency.
Cuspin-1 has a distinct molecular structure characterized by:
The molecular structure can be represented using various chemical notation systems such as SMILES or InChI keys to facilitate computational modeling and simulations.
Cuspin-1 participates in several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed in these reactions.
Cuspin-1 exerts its effects primarily through the upregulation of the SMN protein.
The mechanism involves:
Studies have demonstrated that Cuspin-1 significantly increases SMN levels in cellular models, providing a basis for its potential therapeutic applications.
Cuspin-1 exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to characterize these properties accurately.
Cuspin-1 has several promising applications in scientific research:
Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neuromuscular disorder and the second most common fatal genetic disease affecting infants after cystic fibrosis, with an estimated incidence of 1 in 6,000–11,000 live births [2] [8]. The disease is genetically characterized by homozygous deletions or loss-of-function mutations in the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q13. This gene encodes the Survival Motor Neuron (SMN) protein—a ubiquitously expressed molecule essential for fundamental cellular processes [2] [5] [7].
The human genome harbors a nearly identical paralog gene, SMN2, which differs from SMN1 by a critical C-to-T substitution in exon 7. This single-nucleotide variation causes alternative splicing that excludes exon 7 in ~90% of SMN2 transcripts. The resultant truncated SMNΔ7 protein is unstable and rapidly degraded, rendering SMN2 incapable of compensating fully for SMN1 loss [5] [7] [8]. Consequently, SMA patients exhibit critically low levels of functional SMN protein, triggering selective degeneration of spinal cord alpha motor neurons. This manifests clinically as progressive muscle weakness, atrophy, and in severe cases, premature death due to respiratory failure [2] [8].
Disease severity inversely correlates with SMN2 copy number. Patients with Type 0/I SMA typically harbor 1–2 SMN2 copies, resulting in profound SMN deficiency and infantile mortality. Those with Type II/III often have 3–4 copies, leading to milder, later-onset phenotypes. Type IV patients (adult-onset) generally possess ≥4 copies [2] [5] [8]. The SMN protein functions as a core component of a multiprotein complex critical for spliceosomal small nuclear ribonucleoprotein (snRNP) assembly, pre-mRNA splicing, and RNA metabolism. Its deficiency disrupts RNA processing in motor neurons, ultimately causing synaptic dysfunction, axonal degeneration, and neuromuscular junction defects [5] [7].
Table 1: Clinical Spectrum of 5q-SMA Linked to SMN Protein Levels
SMA Type | Onset Age | Highest Motor Milestone | Typical SMN2 Copies | SMN Protein Levels | Life Expectancy Without Treatment |
---|---|---|---|---|---|
Type 0 | Prenatal | None | 1 | Severely deficient | Birth - 1 month |
Type I | <6 months | Non-sitters | 1-2 | Very low | <2 years |
Type II | 6-18 months | Sitters | 2-3 | Low | Adolescence - adulthood |
Type III | >18 months | Walkers | 3-4 | Moderate | Near-normal |
Type IV | >21 years | Ambulatory | ≥4 | Suboptimal | Normal |
Cuspin-1 (Chemical Upregulator of SMN Protein-1) emerged from a pioneering high-throughput chemical screen designed to identify compounds capable of elevating SMN protein levels in SMA patient-derived cells. Researchers screened 69,189 small molecules using SMA fibroblast lines, employing immunoassays to quantify SMN protein expression [10]. This effort identified (5-Bromo-3-pyridinyl)(4-methylphenyl)methanone—later designated Cuspin-1—as a potent hit that increased SMN protein by 50–100% in multiple SMA fibroblast lines at micromolar concentrations (EC₅₀ = 18 μM) [3] [6] [10].
Notably, Cuspin-1 exhibited cell-type specificity. It robustly upregulated SMN (71–93% increase within 48 hours at 5 μg/mL) in 3 out of 4 SMA patient fibroblast lines but showed no efficacy in non-SMA cell lines (HT1080, 293T, A549), human or mouse embryonic stem cell-derived motor neurons (ESC-MNs), or other rodent cell models [1] [3]. Mechanistic investigations revealed that Cuspin-1 acts post-transcriptionally—it neither increased SMN2 transcription nor altered splicing of SMN2 pre-mRNA. Instead, it enhanced the translation of SMN protein. This activity was linked to its selective activation of the Ras-Raf-MEK-Erk signaling cascade. In SMA fibroblasts, Cuspin-1 induced rapid phosphorylation of Erk (Thr202/Tyr204; tₘₐₓ = 24h at 10 μg/mL) without significantly affecting Akt (Ser473) phosphorylation [1] [6] [10].
Ras proteins (H-Ras, K-Ras, N-Ras) are small GTPases regulating cell growth, survival, and differentiation. Cuspin-1’s ability to stimulate Erk phosphorylation and its dependence on Ras activity (confirmed via Ras inhibition studies) positioned it as a novel pharmacological modulator linking Ras signaling to SMN translation efficiency [6] [10]. This discovery provided the first evidence that targeted activation of Ras signaling could therapeutically augment SMN protein abundance, offering a novel strategy beyond SMN2 gene splicing modulation.
Table 2: Key Biochemical and Pharmacological Properties of Cuspin-1
Property | Specification | Source/Assay System |
---|---|---|
Chemical Formula | C₁₃H₁₀BrNO | [3] [9] |
Molecular Weight | 276.13 g/mol | [3] [4] [9] |
CAS Number | 337932-29-3 | [3] [4] [9] |
Purity | ≥94% (HPLC); High-grade: ≥98% (HPLC) | [1] [3] |
Solubility | DMSO: 5–10 mg/mL (clear when warmed) | [1] [3] [9] |
Primary Target | Ras signaling pathway | [1] [6] [10] |
Mechanism of SMN Increase | Post-transcriptional upregulation via enhanced translation | [6] [10] |
Functional EC₅₀ | 18 μM (SMA patient fibroblasts) | [4] [6] |
Cell-Type Specificity | Effective in specific SMA patient fibroblast lines only | [1] [3] |
Synonyms: (5-Bromo-3-pyridinyl)(4-methylphenyl)methanone; Chemical Upregulator of SMN Protein-1; Axon 2438; HY-119460
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7